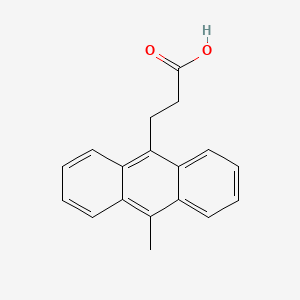

3-(10-Methyl-anthracen-9-YL)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(10-methyl-9-anthryl)propanoic acid is anthracene substituted at C-9 by a propionic acid group and at C-10 by a methyl group. It is a member of anthracenes and a monocarboxylic acid.

Scientific Research Applications

Photomechanical Organic Microcrystals

(E)-3-(Anthracen-9-yl)acrylic acid (9-AYAA) has been studied for its strong photomechanical response in bulk crystals. However, growing high-quality microcrystals has been challenging using conventional techniques. A method involving the tert-butyl ester of 9-AYAA and acid-catalyzed hydrolysis was found to successfully grow microwires and microplates of 9-AYAA. These microstructures exhibit photoinduced coiling-uncoiling and folding-unfolding transitions under specific irradiation, showing potential for photomechanical applications (Al‐Kaysi et al., 2015).

Antibacterial Activity

Anthracene derivatives synthesized from anthracen-10(9H)-one showed notable in vitro antibacterial activity against both gram-positive and gram-negative strains. This includes the synthesis of 3-(5-aryl-4H-pyrazol-3-yl)anthracen-10(9H)-ones, indicating the potential of these compounds in antibacterial research (Kumar, Jain, & Jain, 2014).

Anodic Oxidation Studies

The anodic oxidation of anthrone in the presence of excess carboxylic acids, including propionic acid, has been investigated. This study explored the synthesis of various anthracene derivatives like 10-propionyloxyanthrone, providing insights into the electrochemical behavior of anthracene compounds (Koketsu et al., 1993).

Fluorescent Sensor Development

Anthracene-based compounds have been developed as highly sensitive fluorescent sensors for detecting metal ions like lead(II) and aluminum(III). These sensors, based on anthracene platforms, demonstrated significant fluorescence enhancement upon metal ion complexation, suggesting their utility in environmental monitoring and bioimaging applications (Anand et al., 2015).

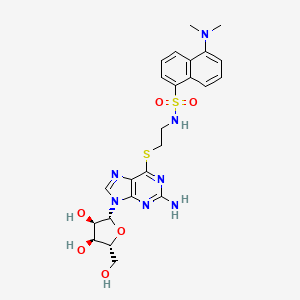

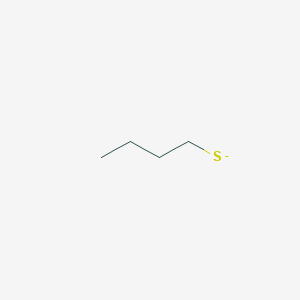

Thiyl Radical Reactions

Studies on the interaction of anthracene with 3-mercaptopropionic acid and oxygen have explored the formation of thiyl radicals, leading to compounds like 3-(9-anthrylthio)propionic acid. Such research provides valuable insights into the chemistry of thiyl radicals and their potential applications in organic synthesis (Beckwith & See, 1964).

properties

Molecular Formula |

C18H16O2 |

|---|---|

Molecular Weight |

264.3 g/mol |

IUPAC Name |

3-(10-methylanthracen-9-yl)propanoic acid |

InChI |

InChI=1S/C18H16O2/c1-12-13-6-2-4-8-15(13)17(10-11-18(19)20)16-9-5-3-7-14(12)16/h2-9H,10-11H2,1H3,(H,19,20) |

InChI Key |

CKQINRXZVYBCSC-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCC(=O)O |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCC(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[1-[2-(1-pyrrolidinyl)ethyl]-2-benzimidazolyl]benzamide](/img/structure/B1221890.png)

![2-[(1R,2S)-2-(5-hydroxypent-2-enyl)-3-oxocyclopentyl]acetic acid](/img/structure/B1221907.png)

![(2R,3S,4S,6S)-4-hydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1221909.png)